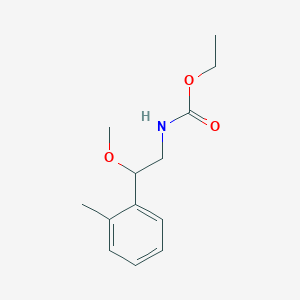

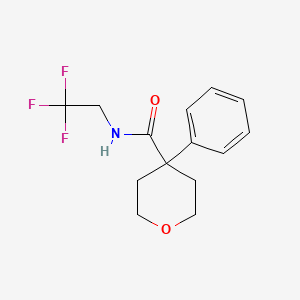

Ethyl (2-methoxy-2-(o-tolyl)ethyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl carbamate, also known as urethane, is an organic compound with the formula CH3CH2OC(O)NH2. It is an ester of carbamic acid and a white solid . It naturally forms in low quantities in many types of fermented foods and drinks .

Synthesis Analysis

Ethyl carbamate is produced industrially by heating urea and ethyl alcohol . It can also arise by the action of ammonia on ethyl chloroformate .Molecular Structure Analysis

The molecular structure of ethyl carbamate is based on its formula CH3CH2OC(O)NH2 . The exact structure of “Ethyl (2-methoxy-2-(o-tolyl)ethyl)carbamate” is not available in the sources I found.Chemical Reactions Analysis

Ethyl carbamate is formed from the reaction of urea with ethanol . The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids .Physical And Chemical Properties Analysis

Ethyl carbamate is a white solid with a density of 1.056 g cm−3 . It has a melting point of 46 to 50 °C and a boiling point of 182 to 185 °C . It is soluble in water .Applications De Recherche Scientifique

Food and Environmental Toxicology

Carcinogenicity Concerns : Ethyl carbamate (EC) has been classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), indicating its potential carcinogenicity to humans. This classification stems from its widespread presence in fermented foods and alcoholic beverages, raising public health concerns due to its toxic effects, including a possible link to neurological disorders from long-term exposure (Gowd, Su, Karlovsky, & Chen, 2018).

Detection and Mitigation in Food : Research has been conducted on developing detection methods for EC in food products, such as an indirect ELISA for Chinese rice wine, showcasing efforts to monitor and mitigate its presence in food items due to health risks (Luo et al., 2017). Moreover, advancements in preventing EC accumulation in alcoholic beverages through various methods highlight the industry's response to reducing its levels, ensuring consumer safety (Zhao et al., 2013).

Material Science and Chemistry

Surface Modification and Polymer Science : Studies on silane-based poly(ethylene glycol) as a primer for surface modification of nanoparticles via the Stöber method indicate the relevance of carbamate-related chemistry in developing materials with potential applications in biomedicine and environmental remediation (Shen et al., 2008).

Chemical Synthesis and Applications : Research into directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate showcases the chemical versatility and potential applications of carbamate derivatives in synthetic chemistry, offering pathways to various substituted products (Smith, El‐Hiti, & Alshammari, 2013).

Safety and Hazards

Propriétés

IUPAC Name |

ethyl N-[2-methoxy-2-(2-methylphenyl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-4-17-13(15)14-9-12(16-3)11-8-6-5-7-10(11)2/h5-8,12H,4,9H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLEANHNMLHUQDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC(C1=CC=CC=C1C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{3-[Benzyl(methyl)amino]propyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2443572.png)

![2-[(4-cyanobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2443576.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone](/img/structure/B2443577.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2443582.png)

![2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-phenylacetamide](/img/structure/B2443583.png)

![(E)-3-[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(4-morpholin-4-ylphenyl)prop-2-enamide](/img/structure/B2443584.png)

![[4-(2-Hydroxyethyl)phenyl]thiourea](/img/structure/B2443586.png)

![4-[(6,7-Dimethoxy-2,4-dioxo-1H-quinazolin-3-yl)methyl]benzoic acid](/img/structure/B2443587.png)

![2-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2443590.png)